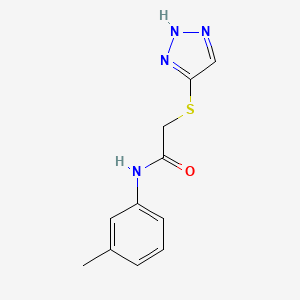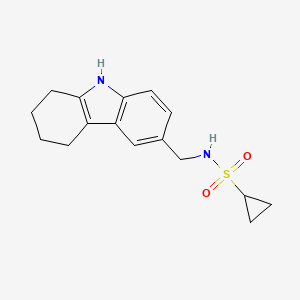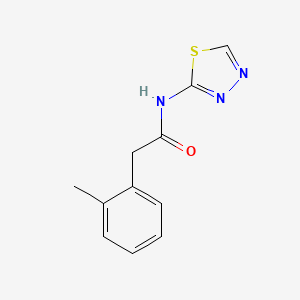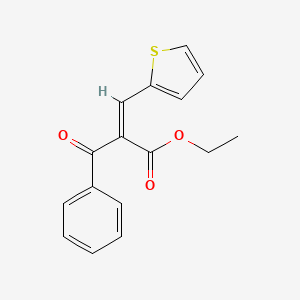![molecular formula C16H12O4 B5342163 3-acetylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B5342163.png)
3-acetylnaphtho[1,2-b]furan-5-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetylnaphtho[1,2-b]furan-5-yl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is a derivative of naphthofuran, which is a heterocyclic compound containing a furan ring fused to a naphthalene ring.
Scientific Research Applications
3-acetylnaphtho[1,2-b]furan-5-yl acetate has several potential applications in scientific research. It has been reported to possess anticancer, antitumor, and antimicrobial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.
Mechanism of Action
The mechanism of action of 3-acetylnaphtho[1,2-b]furan-5-yl acetate is not fully understood. However, it has been suggested that this compound exerts its anticancer and antimicrobial activities by inhibiting the activity of certain enzymes or proteins involved in cell growth and division.
Biochemical and physiological effects:
This compound has been reported to have both biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been reported to inhibit the production of reactive oxygen species, which are involved in the development of various diseases such as cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-acetylnaphtho[1,2-b]furan-5-yl acetate in lab experiments is its relatively simple synthesis method. This compound can be synthesized in a few steps using readily available starting materials. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research on 3-acetylnaphtho[1,2-b]furan-5-yl acetate. One possible direction is to investigate its potential applications in drug discovery and development. This compound has shown promising anticancer and antimicrobial activities, and further studies are needed to determine its efficacy and safety in vivo. Another direction is to explore its potential applications in material science, such as in the development of organic electronic devices. Finally, more research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been shown to possess anticancer, antitumor, and antimicrobial activities. Further research is needed to fully understand its mechanism of action and to explore its potential applications in drug discovery, material science, and other fields.
Synthesis Methods
The synthesis of 3-acetylnaphtho[1,2-b]furan-5-yl acetate involves the condensation of 3-acetylnaphthoic acid with furan-2-carbaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place in a solvent such as toluene or chloroform under reflux conditions. After the completion of the reaction, the product is isolated by filtration and purified by recrystallization.
properties
IUPAC Name |
(3-acetylbenzo[g][1]benzofuran-5-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-9(17)14-8-19-16-12-6-4-3-5-11(12)15(7-13(14)16)20-10(2)18/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLNTDONMSVEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=COC2=C1C=C(C3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B5342082.png)
![[4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5342090.png)

![2-(3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5342108.png)
![2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5342109.png)
![ethyl 7-methyl-5-(1-naphthyl)-2-[(5-nitro-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5342115.png)


![[(4aS*,8aR*)-6-(2,3-difluoro-6-methoxybenzyl)octahydro-1,6-naphthyridin-4a(2H)-yl]methanol](/img/structure/B5342152.png)
![6-iodo-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5342162.png)


![N-(3-amino-3-oxopropyl)-N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5342179.png)
